molecular formula C21H19N5O2S B2575508 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide CAS No. 2097910-55-7

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide

Cat. No. B2575508
CAS RN: 2097910-55-7
M. Wt: 405.48
InChI Key: DJALQGPIPSGNNI-UHFFFAOYSA-N
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Description

“3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Thiadiazole derivatives have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For example, one derivative, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a pure white, odorless, tasteless crystalline solid with a melting point of 217 °C (decomposition) .

Scientific Research Applications

Thiazole-piperidine Hybrid Analogs as Mycobacterium tuberculosis GyrB Inhibitors

A study on thiazole-aminopiperidine hybrid analogs, closely related to the compound , highlighted their application as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds, synthesized from aryl thioamides, showed significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with one compound exhibiting notable antituberculosis activity without cytotoxic effects at certain concentrations (V. U. Jeankumar et al., 2013).

Antimicrobial and Antitubercular Activity of Piperidine-based Derivatives

Another study synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, investigating their anti-arrhythmic activities. These derivatives exhibited significant activity, showcasing the potential of such compounds in antimicrobial and antitubercular applications (H. Abdel‐Aziz et al., 2009).

Antimicrobial and Anticancer Potential

Further research into hybrid molecules containing penicillanic or cephalosporanic acid moieties with 1,3-thiazole nucleus revealed good to moderate antimicrobial activity against various microorganisms. Some compounds within this study also displayed anticancer activity, indicating a broad spectrum of potential therapeutic applications (Serap Başoğlu et al., 2013).

Novel Syntheses and Biological Activities

A novel series of heterocyclic compounds including N-(4-phenylthiazol-2-yl) derivatives were synthesized and characterized, demonstrating antibacterial activities against both gram-positive and gram-negative bacteria as well as antifungal activities against various fungi. This research underscores the versatility of such compounds in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Safety and Hazards

While specific safety and hazard information for “3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide” is not available, it’s important to note that thiadiazole derivatives can have a wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

Thiadiazole derivatives have shown promise in various in vitro and in vivo models, and several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-21(23-16-8-10-26(11-9-16)19-13-22-29-25-19)15-6-7-18-17(12-15)20(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALQGPIPSGNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NSN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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